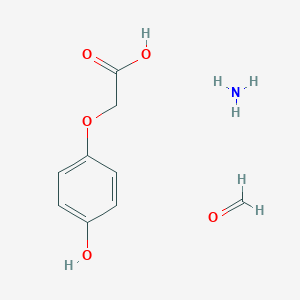
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer, also known as HPMA-FP, is a synthetic polymer that has been extensively studied for its potential applications in the field of drug delivery. This polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, and it has a unique structure that allows for controlled release of drugs.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in animal studies. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for use in humans. Additionally, this compound has been shown to have excellent stability, which allows for long-term storage and use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is its ability to be modified to incorporate various drugs. This allows for targeted drug delivery and can reduce the side effects associated with traditional drug delivery methods. However, one of the limitations of this compound is its complex synthesis method, which can be difficult to reproduce in a lab setting.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for this compound to be used in a variety of applications beyond drug delivery, such as tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of this polymer in these areas.
Synthesemethoden
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. The reaction is carried out in the presence of a catalyst, typically hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer has been extensively studied for its potential applications in drug delivery. The polymer can be modified to incorporate various drugs, and its unique structure allows for controlled release of these drugs. This makes it an ideal candidate for targeted drug delivery, as it can be designed to release drugs specifically at the site of disease.
Eigenschaften
CAS-Nummer |
146058-45-9 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
InChI-Schlüssel |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Kanonische SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Synonyme |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
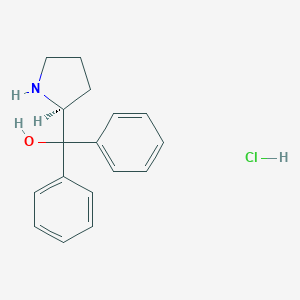

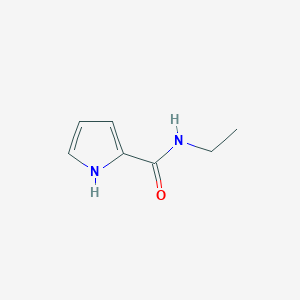
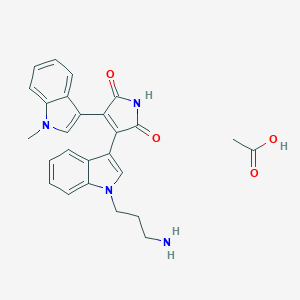
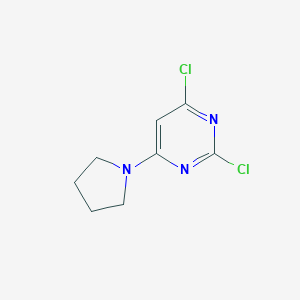


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
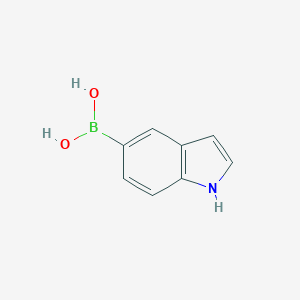
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)